molecular formula C7H11NO B6237594 5-butyl-1,3-oxazole CAS No. 77311-06-9

5-butyl-1,3-oxazole

Cat. No.: B6237594
CAS No.: 77311-06-9
M. Wt: 125.2
InChI Key:
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Description

5-butyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom. The butyl group is attached to the fifth position of the oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the condensation of aldehydes with amides under acidic conditions to form the oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be reused multiple times without significant loss of activity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2,5-diones.

    Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxazole-2,5-diones

    Reduction: Oxazoline derivatives

    Substitution: Various substituted oxazoles depending on the reagents used

Scientific Research Applications

5-butyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazole: The parent compound without the butyl group.

    2-methyl-1,3-oxazole: A derivative with a methyl group at the second position.

    4-phenyl-1,3-oxazole: A derivative with a phenyl group at the fourth position.

Uniqueness of 5-butyl-1,3-oxazole

This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

CAS No.

77311-06-9

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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